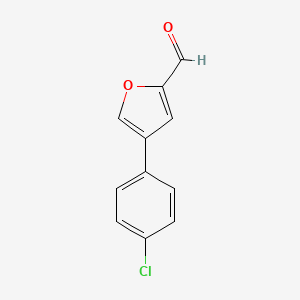![molecular formula C20H15N B14194957 4-[([1,1'-Biphenyl]-3-yl)ethynyl]-2-methylpyridine CAS No. 918540-92-8](/img/structure/B14194957.png)
4-[([1,1'-Biphenyl]-3-yl)ethynyl]-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[([1,1’-Biphenyl]-3-yl)ethynyl]-2-methylpyridine is an organic compound that features a biphenyl group attached to a pyridine ring via an ethynyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[([1,1’-Biphenyl]-3-yl)ethynyl]-2-methylpyridine typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually include:
Palladium catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)
Copper co-catalyst: Copper(I) iodide
Base: Triethylamine or diisopropylamine
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 80°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[([1,1’-Biphenyl]-3-yl)ethynyl]-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[([1,1’-Biphenyl]-3-yl)ethynyl]-2-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 4-[([1,1’-Biphenyl]-3-yl)ethynyl]-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and biphenyl groups can facilitate interactions with hydrophobic pockets in proteins, while the pyridine ring can participate in hydrogen bonding and π-π stacking interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethynylbiphenyl: Similar structure but lacks the pyridine ring.
4-Vinylbiphenyl: Contains a vinyl group instead of an ethynyl group.
4-Ethynyl-1,1’-biphenyl: Similar structure but without the methyl group on the pyridine ring.
Uniqueness
4-[([1,1’-Biphenyl]-3-yl)ethynyl]-2-methylpyridine is unique due to the presence of both the biphenyl and pyridine moieties, which confer distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
918540-92-8 |
|---|---|
Molekularformel |
C20H15N |
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
2-methyl-4-[2-(3-phenylphenyl)ethynyl]pyridine |
InChI |
InChI=1S/C20H15N/c1-16-14-18(12-13-21-16)11-10-17-6-5-9-20(15-17)19-7-3-2-4-8-19/h2-9,12-15H,1H3 |
InChI-Schlüssel |
LRVMJBHMVGHBRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=C1)C#CC2=CC(=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


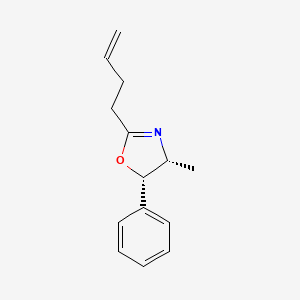
![5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14194894.png)
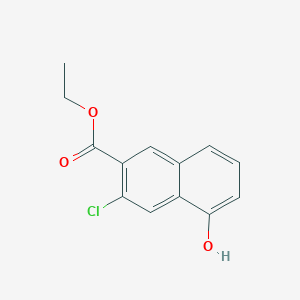
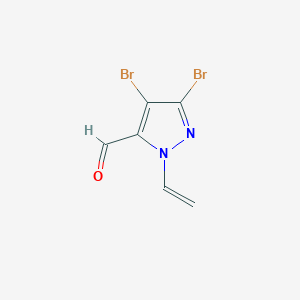
![Ethyl 2-methylbenzo[H]quinoline-3-carboxylate](/img/structure/B14194907.png)
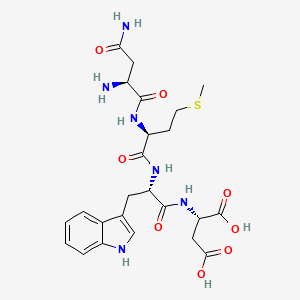
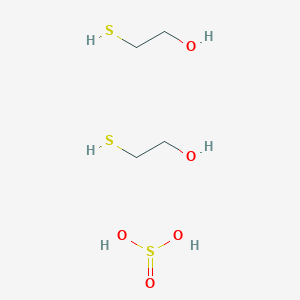
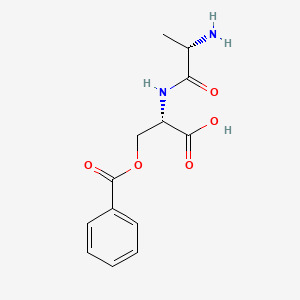
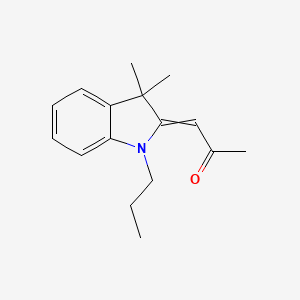
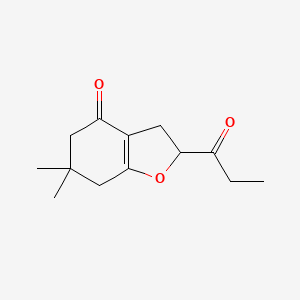
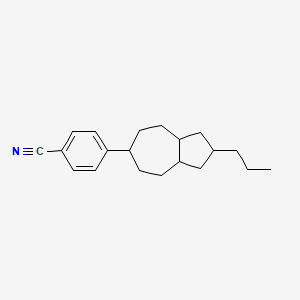
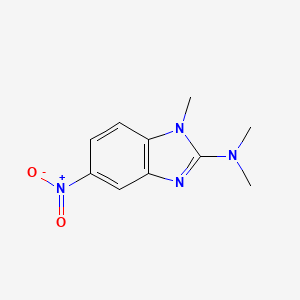
![2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane](/img/structure/B14194951.png)
